3-Decyl-4-hydroxynaphthalene-1,2-dione
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Overview
Description
3-Decyl-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C20H28O3 It is a derivative of naphthoquinone, characterized by the presence of a decyl group at the third position and a hydroxyl group at the fourth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-4-hydroxynaphthalene-1,2-dione can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts like L-proline under reflux conditions in ethanol has also been reported for the synthesis of hydroxy-substituted naphthalene-1,4-diones . This method is noted for its safety, high yields, and reusability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Decyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
3-Decyl-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Decyl-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets and pathways. The hydroxyl and quinone groups play a crucial role in its biological activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where it targets cancer cells and induces apoptosis through oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna, it shares similar redox properties and biological activities.
4-Hydroxynaphthalene-1,2-dione: Another hydroxylated naphthoquinone with similar chemical reactivity.
Uniqueness
3-Decyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes
Properties
CAS No. |
6320-73-6 |
---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-decyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H26O3/c1-2-3-4-5-6-7-8-9-14-17-18(21)15-12-10-11-13-16(15)19(22)20(17)23/h10-13,21H,2-9,14H2,1H3 |
InChI Key |
LDURHWUQWIYXLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
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